Scaffold Validation: The Hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid Core Is a Confirmed PYCR1 Inhibitor Chemotype
The core scaffold shared by both the thien-2-yl and phenyl analogs has been crystallographically validated as a bona fide PYCR1 inhibitor chemotype. In the Meeks et al. (2024) fragment screen, the 7a-phenyl analog (Compound 33) bound to PYCR1 with strong electron density and exhibited an IC₅₀ of 29 ± 3 μM, representing an approximately 17-fold improvement over the previous best proline analog inhibitor N-formyl-L-proline (NFLP, IC₅₀ = 490 ± 50 μM) [1][2]. The co-crystal structure (PDB 8TD0, resolution 2.20 Å) reveals that the carboxylate group anchors to the αK–αL loop (Thr238) while the fused bicyclic core simultaneously occupies both the P5C substrate pocket and the NAD(P)H nicotinamide binding site, a dual-site binding mode not achieved by any proline analog inhibitor [3]. This scaffold-level validation establishes the hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid framework as a privileged starting point for inhibitor optimization, directly applicable to the thien-2-yl analog which shares the identical core [4].
| Evidence Dimension | PYCR1 inhibitory activity of the core scaffold (phenyl analog as surrogate) |
|---|---|
| Target Compound Data | Thien-2-yl analog: no direct IC₅₀ data available; shares identical hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid core with 7a-substitution variation |
| Comparator Or Baseline | 7a-Phenyl analog (Compound 33): IC₅₀ = 29 ± 3 μM (NFLP baseline: IC₅₀ = 490 ± 50 μM) |
| Quantified Difference | 17-fold improvement of phenyl analog over NFLP; thienyl analog scaffold is structurally pre-validated for PYCR1 engagement |
| Conditions | PYCR1 enzyme activity assay: fixed 50 μM NADH, 200 μM L-P5C, compound concentration range 0–10 mM; X-ray crystallography at 2.20 Å resolution |
Why This Matters
Procurement of the thien-2-yl analog is justified when scaffold-hopping within a validated PYCR1 inhibitor chemotype is desired, particularly where the thienyl sulfur may introduce novel interaction geometries unavailable to the phenyl analog.
- [1] Meeks, K.R. et al. J. Chem. Inf. Model. 2024, 64, 1704–1718. Table 2: Compound 33 IC₅₀ = 0.029 ± 0.003 mM; NFLP IC₅₀ = 0.49 ± 0.05 mM. View Source
- [2] Meeks, K.R. et al. AIP Struct. Dyn. 2025, 12(2_Supplement), A339. 'one has ~10-times better apparent IC₅₀ (30 μM) than the current best proline analog inhibitor, N-formyl-L-proline.' View Source
- [3] RCSB PDB: 8TD0. Structure of PYCR1 complexed with 5-oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid. Resolution 2.20 Å. View Source
- [4] Meeks, K.R. et al. (2024). 'The fragments are novel compared to existing proline analog inhibitors in that they block both the P5C substrate pocket and the NAD(P)H binding site.' View Source
